N-phenethyl-N-(pyridin-2-ylmethyl)thiophene-3-carboxamide
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Overview
Description
N-phenethyl-N-(pyridin-2-ylmethyl)thiophene-3-carboxamide is a compound that belongs to the class of amides It is characterized by the presence of a thiophene ring, a pyridine ring, and a phenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-N-(pyridin-2-ylmethyl)thiophene-3-carboxamide typically involves the reaction of thiophene-3-carboxylic acid with N-phenethyl-N-(pyridin-2-ylmethyl)amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-N-(pyridin-2-ylmethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenethyl and pyridine groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as sodium azide (NaN₃) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or azido derivatives.
Scientific Research Applications
N-phenethyl-N-(pyridin-2-ylmethyl)thiophene-3-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in the design of new therapeutic agents due to its structural features.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-phenethyl-N-(pyridin-2-ylmethyl)thiophene-3-carboxamide is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(pyridin-2-yl)amides: A broader class of compounds with varied biological activities.
Uniqueness
N-phenethyl-N-(pyridin-2-ylmethyl)thiophene-3-carboxamide is unique due to the combination of its structural elements, which confer specific electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c22-19(17-10-13-23-15-17)21(14-18-8-4-5-11-20-18)12-9-16-6-2-1-3-7-16/h1-8,10-11,13,15H,9,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCSFEWHCLERSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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